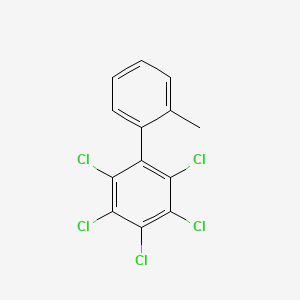![molecular formula C19H22N2 B14587244 1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole CAS No. 61055-84-3](/img/structure/B14587244.png)
1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole is a synthetic organic compound that features a naphthalene moiety attached to a hexyl chain, which is further connected to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene derivative, followed by the introduction of the hexyl chain and finally the imidazole ring. Key steps include:
Nitration and Reduction: Naphthalene is nitrated to form 1-nitronaphthalene, which is then reduced to 1-naphthylamine.
Alkylation: The 1-naphthylamine is alkylated with a hexyl halide to form 1-(2-naphthyl)hexane.
Imidazole Formation: The final step involves the cyclization of the alkylated naphthalene derivative with glyoxal and ammonium acetate to form the imidazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Naphthoquinones.
Reduction: Imidazolines.
Substitution: Halogenated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: Investigated for its role in enzyme inhibition and as a probe for studying biological pathways.
Wirkmechanismus
The mechanism of action of 1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity. The naphthalene moiety can intercalate with DNA, disrupting replication and transcription processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthaleneacetic acid: Used as a plant hormone and rooting agent.
Naphthalen-1-yl-selenyl acetic acid: Known for its antibacterial and antifungal properties.
1-Naphthalen-2-yl-propan-1-one: Utilized in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole is unique due to its combined structural features of naphthalene and imidazole, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
61055-84-3 |
|---|---|
Molekularformel |
C19H22N2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
1-(2-naphthalen-1-ylhexyl)imidazole |
InChI |
InChI=1S/C19H22N2/c1-2-3-7-17(14-21-13-12-20-15-21)19-11-6-9-16-8-4-5-10-18(16)19/h4-6,8-13,15,17H,2-3,7,14H2,1H3 |
InChI-Schlüssel |
IIOZQAXBWNPZEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CN1C=CN=C1)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


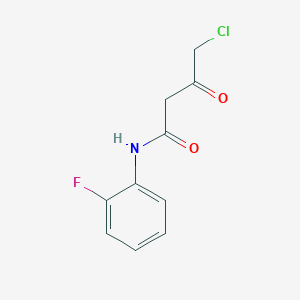
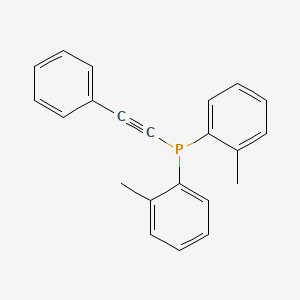
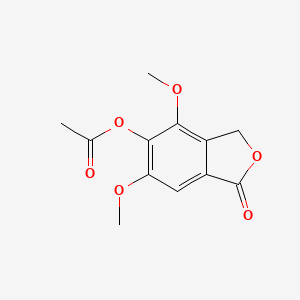
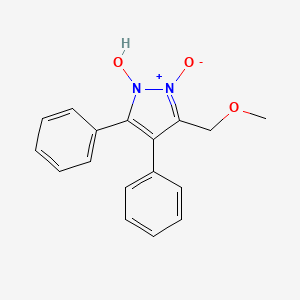
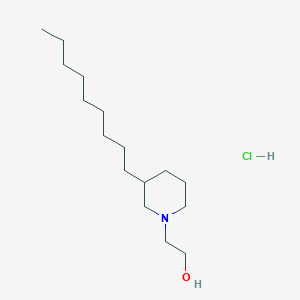
![N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B14587183.png)
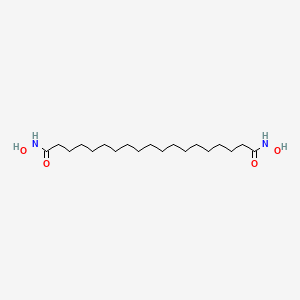
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one](/img/structure/B14587190.png)
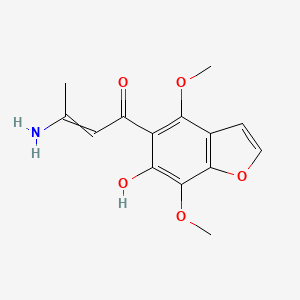

![Methyl 2,2,2',3'-tetramethyl[1,1'-bi(cyclopropane)]-1-carboxylate](/img/structure/B14587213.png)

![1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587223.png)
